molecular formula C14H16BrNO2S B226202 4-bromo-N-tert-butylnaphthalene-1-sulfonamide

4-bromo-N-tert-butylnaphthalene-1-sulfonamide

Cat. No. B226202
M. Wt: 342.25 g/mol
InChI Key: ILPWAMPZHONQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-tert-butylnaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of naphthalene, and its unique chemical structure makes it an interesting compound for researchers to study.

Mechanism of Action

The mechanism of action of 4-bromo-N-tert-butylnaphthalene-1-sulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the compound's structure.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-tert-butylnaphthalene-1-sulfonamide can have various biochemical and physiological effects, depending on the specific enzyme being targeted. For example, it has been shown to inhibit the growth of cancer cells by targeting metalloproteinases, which are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-tert-butylnaphthalene-1-sulfonamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways or processes without affecting other enzymes or molecules. However, one limitation is that the compound's potency and selectivity can vary depending on the specific enzyme being targeted and the experimental conditions.

Future Directions

There are several future directions for research involving 4-bromo-N-tert-butylnaphthalene-1-sulfonamide. One area of interest is the development of more potent and selective inhibitors for specific enzymes. Additionally, researchers are exploring the potential applications of this compound in drug delivery systems and as a tool for studying enzyme function and structure. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-bromo-N-tert-butylnaphthalene-1-sulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with tert-butylamine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-bromo-N-tert-butylnaphthalene-1-sulfonamide has been used in various scientific studies, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various diseases.

properties

Product Name

4-bromo-N-tert-butylnaphthalene-1-sulfonamide

Molecular Formula

C14H16BrNO2S

Molecular Weight

342.25 g/mol

IUPAC Name

4-bromo-N-tert-butylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H16BrNO2S/c1-14(2,3)16-19(17,18)13-9-8-12(15)10-6-4-5-7-11(10)13/h4-9,16H,1-3H3

InChI Key

ILPWAMPZHONQNK-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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